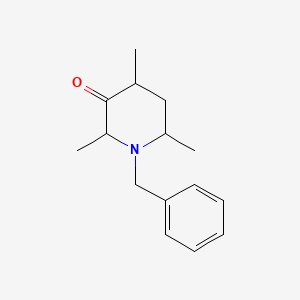

1-Benzyl-2,4,6-trimethylpiperidin-3-one

説明

Structure

3D Structure

特性

分子式 |

C15H21NO |

|---|---|

分子量 |

231.33 g/mol |

IUPAC名 |

1-benzyl-2,4,6-trimethylpiperidin-3-one |

InChI |

InChI=1S/C15H21NO/c1-11-9-12(2)16(13(3)15(11)17)10-14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3 |

InChIキー |

CZWYZABAEYBOPQ-UHFFFAOYSA-N |

正規SMILES |

CC1CC(N(C(C1=O)C)CC2=CC=CC=C2)C |

製品の起源 |

United States |

Advanced Spectroscopic and Structural Elucidation of 1 Benzyl 2,4,6 Trimethylpiperidin 3 One

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high precision. For 1-Benzyl-2,4,6-trimethylpiperidin-3-one, with a nominal mass of 231, HRMS can distinguish its exact mass from other potential compounds with the same nominal mass. The molecular formula is C₁₅H₂₁NO, which corresponds to a calculated monoisotopic mass of 231.1623 Da. An experimental HRMS measurement confirming this value would validate the elemental composition.

Beyond molecular formula determination, tandem mass spectrometry (MS/MS) illuminates the structural backbone of the molecule by analyzing its fragmentation patterns under conditions like collision-induced dissociation (CID). The fragmentation of N-benzylpiperidones is often characterized by specific, predictable cleavage pathways.

The most prominent fragmentation pathway for N-benzylated cations involves the cleavage of the C-N bond between the benzyl (B1604629) group and the piperidine (B6355638) ring. researchgate.netnih.gov This heterolytic cleavage results in the formation of a highly stable benzyl cation (C₇H₇⁺) at m/z 91, which can rearrange to the even more stable tropylium (B1234903) ion. nih.govnih.gov This fragment is typically the base peak in the mass spectrum.

Other significant fragmentation pathways include:

Alpha-cleavage: Cleavage of the carbon-carbon bonds adjacent to the carbonyl group is a characteristic fragmentation for ketones. libretexts.org This could lead to the loss of methyl or larger alkyl fragments from the piperidine ring.

Ring Cleavage: The piperidine ring itself can undergo fragmentation, leading to various smaller charged species.

These pathways allow for a detailed reconstruction of the molecular structure.

Table 1: Predicted HRMS Fragmentation Data for 1-Benzyl-2,4,6-trimethylpiperidin-3-one This interactive table outlines the major expected fragments, their exact masses, and proposed structures based on established fragmentation principles.

| m/z (Proposed) | Formula | Fragment Structure/Description |

|---|---|---|

| 231.1623 | C₁₅H₂₁NO | Molecular Ion [M]⁺ |

| 91.0548 | C₇H₇⁺ | Benzyl/Tropylium cation (Base Peak) |

| 140.1439 | C₉H₁₈N⁺ | [M - C₆H₅CH₂]⁺; Piperidine ring fragment after loss of benzyl group. |

| 216.1388 | C₁₄H₁₈NO⁺ | [M - CH₃]⁺; Loss of a methyl group. |

| 188.1075 | C₁₂H₁₄NO⁺ | [M - C₃H₇]⁺; Loss of a propyl fragment via ring cleavage. |

| 57.0704 | C₄H₉⁺ | Butyl cation, likely from ring fragmentation. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their local environment. researchgate.net For 1-Benzyl-2,4,6-trimethylpiperidin-3-one, these complementary techniques can confirm the presence of the ketone, the tertiary amine, the aromatic ring, and the aliphatic methyl groups.

Key expected vibrational modes include:

Carbonyl (C=O) Stretch: A strong, sharp absorption band in the IR spectrum, typically between 1705-1725 cm⁻¹, is characteristic of a saturated cyclic ketone. researchgate.net This band would also be present, though potentially weaker, in the Raman spectrum.

C-N Stretch: The stretching vibration of the tertiary amine C-N bonds will appear in the 1250-1020 cm⁻¹ region.

Aromatic Ring Vibrations: The monosubstituted benzyl group will exhibit several characteristic bands. C-H stretching vibrations appear above 3000 cm⁻¹. researchgate.net C=C stretching vibrations within the ring occur in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending bands around 770-730 cm⁻¹ and 710-690 cm⁻¹ are also indicative of a monosubstituted benzene (B151609) ring.

Aliphatic C-H Vibrations: The methyl and methylene (B1212753) groups on the piperidine ring will show symmetric and asymmetric C-H stretching vibrations in the 2850-2960 cm⁻¹ region. scirp.org Bending (scissoring, rocking, wagging) vibrations for these groups are expected below 1500 cm⁻¹. researchgate.net

Conformational analysis of the six-membered piperidine ring can also be explored. The molecule likely exists in a chair conformation to minimize steric strain, with the bulky benzyl and methyl groups occupying equatorial positions. Different conformations (e.g., chair vs. boat) or the orientation of substituents (axial vs. equatorial) would result in subtle shifts in the vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹). By comparing experimentally obtained IR and Raman spectra with spectra predicted from theoretical calculations (e.g., using Density Functional Theory, DFT), the most stable conformation can be determined. researchgate.net

Table 2: Characteristic Vibrational Frequencies for 1-Benzyl-2,4,6-trimethylpiperidin-3-one This interactive table summarizes the primary functional groups and their expected vibrational frequency ranges in both IR and Raman spectroscopy.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

|---|---|---|---|

| Ketone | C=O Stretch | 1705 - 1725 | IR (Strong), Raman (Weak) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | IR (Medium), Raman (Strong) |

| C=C Stretch | 1450 - 1600 | IR (Medium), Raman (Strong) | |

| C-H Out-of-Plane Bend | 690 - 770 | IR (Strong) | |

| Aliphatic Groups | C-H Stretch | 2850 - 2960 | IR (Strong), Raman (Strong) |

| CH₂/CH₃ Bend | 1350 - 1470 | IR (Medium) | |

| Tertiary Amine | C-N Stretch | 1020 - 1250 | IR (Medium) |

Chiroptical Techniques for Absolute Stereochemistry Assignment (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)

1-Benzyl-2,4,6-trimethylpiperidin-3-one possesses multiple stereocenters (at C-2, C-4, and C-6), making it a chiral molecule. Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for determining the absolute configuration of chiral compounds in solution. nih.gov

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with positive and negative peaks known as Cotton effects, is a unique fingerprint of the molecule's three-dimensional structure. eurekalert.org For this piperidinone derivative, the key chromophore is the carbonyl group of the ketone. The n → π* electronic transition of the C=O group, which is electronically forbidden but weakly allowed, typically occurs around 280-300 nm. beilstein-journals.org This transition is highly sensitive to the asymmetric environment created by the chiral centers. The sign and magnitude of the Cotton effect associated with this transition are directly influenced by the spatial arrangement of the methyl groups and the benzyl group relative to the carbonyl group.

While empirical rules (like the Octant Rule for ketones) have historically been used to correlate the sign of the Cotton effect to the absolute configuration, the modern approach relies on quantum mechanical calculations. acs.org The standard procedure involves:

Performing a conformational search to identify all low-energy conformers of a specific stereoisomer (e.g., the 2R, 4R, 6R isomer).

Calculating the theoretical ECD spectrum for this isomer by performing Time-Dependent Density Functional Theory (TD-DFT) calculations, averaging the spectra of all significant conformers based on their Boltzmann population. rsc.orgacs.org

Comparing the computationally predicted spectrum with the experimentally measured ECD spectrum. A match between the experimental and calculated spectra provides a confident assignment of the absolute configuration of the molecule. acs.orgrsc.org

This combination of experimental ECD measurement and theoretical calculation is the gold standard for assigning the absolute stereochemistry of complex chiral molecules like 1-Benzyl-2,4,6-trimethylpiperidin-3-one. nih.gov

Chemical Reactivity and Derivatization Strategies for 1 Benzyl 2,4,6 Trimethylpiperidin 3 One

Reactivity of the Ketone Functionality at C-3.

The carbonyl group at the C-3 position is a key site for a variety of chemical transformations, allowing for the introduction of new functional groups and the extension of the carbon skeleton.

The ketone functionality of 1-benzyl-2,4,6-trimethylpiperidin-3-one can be readily reduced to the corresponding secondary alcohol, 1-benzyl-2,4,6-trimethylpiperidin-3-ol. This transformation can be achieved using various reducing agents. The stereochemical outcome of this reduction is of particular interest due to the chiral centers present in the molecule.

Commonly employed reducing agents for such transformations include complex metal hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can influence the stereoselectivity of the reaction, yielding either the cis or trans alcohol isomer as the major product. The steric bulk of the methyl groups at the adjacent C-2 and C-4 positions plays a crucial role in directing the approach of the hydride reagent.

While the reduction of the carbonyl is a common transformation, the oxidation of the piperidin-3-one (B1582230) ring itself is less straightforward. Strong oxidizing agents may lead to the cleavage of the piperidine (B6355638) ring or oxidation at other positions, such as the benzylic position of the N-benzyl group. However, specific oxidation of the N-benzyl group is a known reaction for N-benzylated tertiary amines. For instance, oxidation mediated by RuO₄ can lead to the formation of various oxygenated derivatives by attacking the benzylic C-H bonds. researchgate.net Another approach involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst for the selective oxidation of benzyl (B1604629) alcohols, a reaction that could be applied to the alcohol product obtained from the reduction of the ketone. researchgate.net

Table 1: Reduction of Substituted Piperidin-4-ones

| Reagent | Product | Stereoselectivity |

|---|---|---|

| Sodium Borohydride | Corresponding alcohol | Dependent on substrate and conditions |

| Lithium Aluminum Hydride | Corresponding alcohol | Dependent on substrate and conditions |

The electrophilic carbon of the carbonyl group in 1-benzyl-2,4,6-trimethylpiperidin-3-one is susceptible to attack by various nucleophiles. nih.gov These reactions are fundamental for constructing new carbon-carbon and carbon-heteroatom bonds.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can add to the carbonyl group to form tertiary alcohols. The steric hindrance imposed by the flanking methyl groups will significantly influence the feasibility and stereochemical course of these additions.

Condensation reactions with amines and their derivatives are also characteristic of ketones. For instance, reaction with a primary amine would yield an imine (Schiff base). The Knoevenagel condensation, which involves the reaction of the ketone with an active methylene (B1212753) compound in the presence of a base, can be used to introduce a new carbon-carbon double bond. researchgate.net Similarly, the aldol condensation, where the enolate of the piperidinone reacts with another carbonyl compound, provides a route to β-hydroxy ketones. msu.edu The Claisen-Schmidt reaction, a variation of the aldol condensation, involves the reaction of the ketone with an aromatic aldehyde to form an α,β-unsaturated ketone. msu.edu

A related multicomponent condensation reaction involving 1-benzyl-4-ethoxycarbonylpiperidin-3-one, 1,5-bis(2-formylphenoxy)-3-oxapentane, and ammonium acetate has been reported to produce a complex pentacyclic system. researchgate.net This highlights the potential of condensation reactions to build intricate molecular architectures.

The hydrogen atoms on the carbon atoms adjacent to the carbonyl group (α-carbons, C-2 and C-4) are acidic and can be removed by a base to form an enolate ion. libretexts.orgyoutube.com This enolate is a key reactive intermediate that can participate in a variety of substitution reactions. libretexts.org The formation of the enolate can lead to racemization if the α-carbon is a chiral center. msu.edu

The enolate can act as a nucleophile and react with electrophiles, such as alkyl halides, in a process known as α-alkylation. pdx.edu This allows for the introduction of alkyl groups at the C-2 or C-4 position. Due to the presence of two different α-carbons (C-2 and C-4, both of which are substituted with methyl groups), the regioselectivity of enolate formation and subsequent reactions would be an important consideration.

The Dieckmann condensation, an intramolecular reaction of a diester to form a cyclic β-keto ester, is a powerful tool in the synthesis of cyclic ketones and demonstrates the utility of enolate chemistry. For example, 1-benzyl-4-keto-3-piperidine acid methyl ester can be prepared via a Dieckmann condensation of N,N-bis(β-propionic acid methyl ester)benzylamine. google.com

The carbonyl group of 1-benzyl-2,4,6-trimethylpiperidin-3-one readily reacts with nucleophilic nitrogen compounds to form a variety of crystalline derivatives. These reactions are often used for the characterization and purification of carbonyl compounds. nih.gov

Reaction with hydroxylamine (NH₂OH) yields an oxime. nih.gov The synthesis of oximes can be carried out under various conditions, including solvent-free grinding with Bi₂O₃, which presents an environmentally friendly approach. nih.gov The formation of oximes from ketones and hydroxylamine hydrochloride under basic conditions is a well-established method. misuratau.edu.ly

Similarly, reaction with hydrazine (NH₂NH₂) or its derivatives, such as phenylhydrazine, produces hydrazones. The reaction with semicarbazide (NH₂NHCONH₂) leads to the formation of a semicarbazone. These derivatives are typically stable, crystalline solids with sharp melting points, which facilitates their use in the identification of the parent ketone. The formation of these derivatives proceeds through a nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule.

Table 2: Common Carbonyl Derivatives

| Reagent | Derivative |

|---|---|

| Hydroxylamine | Oxime |

| Hydrazine | Hydrazone |

| Phenylhydrazine | Phenylhydrazone |

Transformations Involving the Piperidine Nitrogen (N-1).

The N-benzyl group on the piperidine nitrogen is not merely a passive substituent; it can be strategically removed and replaced with other functional groups, opening up avenues for further derivatization.

The removal of the N-benzyl group, or N-debenzylation, is a crucial transformation that unmasks the secondary amine, 2,4,6-trimethylpiperidin-3-one. This secondary amine can then be functionalized with a wide array of substituents.

A common and effective method for N-debenzylation is catalytic transfer hydrogenation. mdma.ch This method involves treating the N-benzyl compound with a hydrogen donor, such as ammonium formate, in the presence of a palladium on carbon (Pd/C) catalyst. mdma.ch This procedure is often rapid and proceeds under moderate reaction conditions. mdma.ch Another well-established method is catalytic hydrogenation using hydrogen gas and a palladium catalyst. dicp.ac.cn

Alternatively, chemical methods can be employed for N-debenzylation. One such method involves the use of potassium tert-butoxide in dimethyl sulfoxide (DMSO) in the presence of oxygen, which has been shown to be effective for a variety of N-benzylated heterocycles. researchgate.netresearchgate.net The choice of debenzylation method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. For example, catalytic hydrogenation may not be suitable if the molecule contains reducible groups like alkenes or other aromatic rings. researchgate.net

Once the secondary amine is obtained, it can undergo a variety of N-functionalization reactions. For example, it can be acylated with acid chlorides or anhydrides, alkylated with alkyl halides, or undergo reductive amination. This allows for the introduction of a diverse range of substituents at the nitrogen atom, enabling the synthesis of a library of derivatives with potentially different biological activities.

Quaternization and N-Oxidation Reactions

The nitrogen atom in 1-Benzyl-2,4,6-trimethylpiperidin-3-one is a tertiary amine, making it susceptible to reactions such as quaternization and N-oxidation. These reactions modify the electronic and steric properties of the nitrogen center, providing a pathway to derivatives with altered chemical and biological characteristics.

Quaternization:

The quaternization of the piperidine nitrogen involves the reaction of the tertiary amine with an alkylating agent, typically an alkyl halide, in what is known as the Menshutkin reaction. This SN2 reaction results in the formation of a quaternary ammonium salt. The reactivity in this process is governed by several factors including the nature of the alkylating agent, the solvent, and steric hindrance around the nitrogen atom.

For 1-Benzyl-2,4,6-trimethylpiperidin-3-one, the presence of methyl groups at the C-2 and C-6 positions, flanking the nitrogen atom, introduces significant steric hindrance. This steric crowding can impede the approach of the alkylating agent, thereby slowing the rate of quaternization compared to less substituted piperidines. The choice of the alkylating agent is crucial; less bulky reagents such as methyl iodide or benzyl bromide are more effective. The reaction rate generally follows the order of R-I > R-Br > R-Cl for the alkyl halide. wikipedia.org Polar aprotic solvents like acetonitrile (B52724) or acetone are known to accelerate the Menshutkin reaction. tue.nl

The reaction proceeds via a direct backside attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide. The stereochemical outcome of quaternization on substituted piperidines can be complex. The incoming alkyl group can approach from either an axial or equatorial position relative to the piperidine ring's chair conformation. For N-substituted piperidines, the reaction generally favors the formation of the product resulting from equatorial attack, which is often the thermodynamically more stable product. researchgate.net However, the specific diastereoselectivity for 1-Benzyl-2,4,6-trimethylpiperidin-3-one would depend on the interplay between the steric bulk of the existing substituents (benzyl, C2-methyl, C6-methyl) and the incoming alkyl group.

N-Oxidation:

The nitrogen atom of 1-Benzyl-2,4,6-trimethylpiperidin-3-one can be readily oxidized to form the corresponding N-oxide. This transformation converts the nucleophilic and basic tertiary amine into a highly polar N-oxide moiety. Common oxidizing agents for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide. thieme-connect.de

The oxidation with hydrogen peroxide can be catalyzed by various systems, including CO2, which forms a more reactive peroxymonocarbonate ion (HCO₄⁻) in situ. acs.orgrsc.org This method is considered a green and economical approach for preparing tertiary amine N-oxides in excellent yields. acs.org The reaction is generally efficient for a wide range of tertiary amines. asianpubs.org The stability of the resulting N-oxide is dependent on the ring size of the parent amine; for six-membered rings like piperidine, the N-oxides are generally stable and isolable compounds. thieme-connect.de The formation of the N-oxide introduces a new stereocenter if the nitrogen atom becomes chiral, which would be the case here, leading to potential diastereomers.

Table 1: Representative Conditions for N-Oxidation of Tertiary Amines

| Oxidizing Agent | Catalyst/Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|

| H₂O₂ | CO₂ / H₂O | 25 °C | High | acs.org |

| m-CPBA | CH₂Cl₂ | 0 °C to RT | High | thieme-connect.de |

| H₂O₂ | Flavin catalyst / MeOH | Room Temp. | Good | asianpubs.org |

| H₂O₂ | Tungstate-exchanged LDH / H₂O | Room Temp. | Quantitative | asianpubs.org |

Reactivity of the Methyl Substituents at C-2, C-4, and C-6

The methyl groups at positions C-2, C-4, and C-6 of the piperidine ring consist of strong, non-activated C(sp³)–H bonds. The functionalization of these groups represents a significant challenge in synthetic chemistry but offers a direct route to novel and complex piperidine derivatives.

C-H Activation and Selective Functionalization

Direct C–H activation of the methyl substituents on 1-Benzyl-2,4,6-trimethylpiperidin-3-one is inherently difficult due to the high bond dissociation energy of primary C–H bonds. Unlike the C–H bonds alpha to the nitrogen (on the piperidine ring itself), which are activated towards oxidation or deprotonation, the methyl C–H bonds are chemically more inert. nih.gov

Strategies for the functionalization of such unactivated C–H bonds typically rely on highly reactive intermediates or transition-metal catalysis.

Radical-Mediated Reactions: Free radical halogenation, using reagents like N-bromosuccinimide (NBS) under photochemical or thermal initiation, could potentially lead to the formation of bromomethyl derivatives. However, achieving selectivity between the three distinct methyl groups (C-2, C-4, and C-6) would be a major hurdle. The selectivity would be influenced by the relative stability of the resulting carbon radicals, with some preference expected for the C-2 and C-6 positions due to potential stabilization by the adjacent nitrogen atom.

Transition-Metal Catalysis: Modern synthetic methods involving transition-metal-catalyzed C–H activation could offer a more controlled approach. Catalysts based on palladium, rhodium, or ruthenium have been employed for the C–H functionalization of saturated heterocycles. d-nb.infonih.govacs.org These methods often require a directing group to position the metal catalyst in proximity to the target C–H bond. In the case of 1-Benzyl-2,4,6-trimethylpiperidin-3-one, the existing nitrogen atom or the ketone carbonyl could potentially serve as a directing group, but directing a catalyst to an attached methyl group rather than the ring C-H bonds is a formidable challenge. For instance, rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes are known to functionalize piperidine rings, but selectivity is highly dependent on the catalyst and the nitrogen protecting group. nih.govd-nb.info Applying such a strategy to the methyl substituents has not been extensively explored.

Stereochemical Implications of Reactions at Methyl-Bearing Carbons

The piperidine ring of 1-Benzyl-2,4,6-trimethylpiperidin-3-one contains at least three stereocenters at positions C-2, C-4, and C-6. The relative stereochemistry of the methyl groups (e.g., all-cis) will profoundly influence the steric environment of the molecule and dictate the stereochemical outcome of any subsequent reactions.

Any reaction that successfully functionalizes one of the methyl groups will proceed through a transition state whose geometry and energy are affected by the pre-existing stereochemistry. For example, if a C–H bond on the C-4 methyl group were to be functionalized, the approach of the reagent would be influenced by the spatial orientation of the methyl groups at C-2 and C-6. This would likely lead to a diastereoselective transformation, favoring the formation of one diastereomer over the other.

Similarly, if functionalization occurs at the C-2 or C-6 methyl groups, the reaction would create a new stereocenter (e.g., CH₃ → CH₂X). The stereochemical configuration of the adjacent C-2 or C-6 carbon would direct the formation of the new center, a concept known as substrate-controlled diastereoselection. The resulting product would be one of a pair of diastereomers. The degree of selectivity would depend on the nature of the reaction mechanism and the steric and electronic differences between the possible transition states.

Reactions Involving the Benzyl Moiety

The N-benzyl group is a common feature in piperidine chemistry, often serving as a protecting group for the nitrogen atom. However, the benzyl moiety itself can undergo specific chemical transformations, including reactions on the aromatic ring and cleavage of the N-benzyl bond.

Electrophilic Aromatic Substitution on the Benzyl Phenyl Ring

The phenyl ring of the N-benzyl group is susceptible to electrophilic aromatic substitution (EAS). The piperidin-3-one methyl fragment, attached via a methylene (-CH₂-) bridge, acts as an electron-donating group through induction and hyperconjugation. As such, it is an activating group and directs incoming electrophiles to the ortho and para positions of the phenyl ring. gcwgandhinagar.com

Standard EAS reactions can be performed on the benzyl group, although the Lewis acidic conditions often used for reactions like Friedel-Crafts alkylation and acylation can be complicated by the potential for the Lewis acid to coordinate with the basic nitrogen atom of the piperidine ring. This coordination would deactivate the ring towards electrophilic attack. msu.edu Therefore, milder conditions are often preferred.

Table 2: Expected Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(2-Nitrobenzyl)- and 1-(4-Nitrobenzyl)-2,4,6-trimethylpiperidin-3-one |

| Bromination | Br₂, FeBr₃ | 1-(2-Bromobenzyl)- and 1-(4-Bromobenzyl)-2,4,6-trimethylpiperidin-3-one |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-Acetylbenzyl)-2,4,6-trimethylpiperidin-3-one (para product typically dominates) |

Oxidative Cleavage of the N-Benzyl Bond

The cleavage of the N-benzyl bond, or debenzylation, is a synthetically useful reaction, often employed to deprotect the piperidine nitrogen. This transformation typically involves oxidation at the benzylic position, followed by hydrolysis to release the secondary amine and benzaldehyde. A variety of methods have been developed for this purpose, offering alternatives to the common catalytic hydrogenolysis which can be incompatible with other functional groups.

Visible-Light-Mediated Debenzylation: Recent advances have shown that benzyl groups can be cleaved under mild conditions using visible light and a photooxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). nih.govmpg.de This method is compatible with a range of sensitive functional groups.

Chemical Oxidation: Oxidants like ceric ammonium nitrate (CAN) can effectively achieve chemoselective oxidative debenzylation of tertiary N-benzyl amines in an aqueous medium. researchgate.net Another approach involves the use of alkali metal bromides (e.g., NaBr) in the presence of an oxidant like Oxone. nih.govorganic-chemistry.org This system generates a bromo radical that selectively abstracts a hydrogen atom from the benzylic position, initiating the cleavage process. organic-chemistry.org

These oxidative methods provide valuable strategies for unmasking the secondary piperidine nitrogen in molecules like 1-Benzyl-2,4,6-trimethylpiperidin-3-one, allowing for further derivatization at that position.

Table 3: Methods for Oxidative Cleavage of the N-Benzyl Bond

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Photoredox Catalysis | DDQ, visible light | Mild conditions, high functional group tolerance | nih.govmpg.de |

| Chemical Oxidation | Ceric Ammonium Nitrate (CAN), H₂O | Chemoselective for N-benzyl groups | researchgate.net |

| Bromo Radical-Mediated | NaBr, Oxone | Transition-metal-free, mild conditions | nih.govorganic-chemistry.org |

Ring-Opening and Rearrangement Reactions of the Piperidinone Core

The heterocyclic core of 1-benzyl-2,4,6-trimethylpiperidin-3-one possesses the potential for several synthetically useful transformations involving skeletal reorganization or ring cleavage. While specific studies on this exact molecule are not extensively documented, its structure as a cyclic aminoketone allows for well-established rearrangement and ring-opening reactions common to piperidones and other cyclic ketones. These potential transformations are primarily centered around the reactivity of the carbonyl group and the adjacent carbon and nitrogen atoms.

Beckmann Rearrangement

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime to an amide. organic-chemistry.orgwikipedia.org For a cyclic ketoxime, this transformation results in a ring-expanded lactam. wikipedia.org The process would begin with the conversion of 1-benzyl-2,4,6-trimethylpiperidin-3-one to its corresponding oxime, 1-benzyl-2,4,6-trimethylpiperidin-3-one oxime, by treatment with hydroxylamine (NH₂OH).

Subsequent treatment of the oxime with a strong acid or reagent such as sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus pentachloride (PCl₅) would catalyze the rearrangement. alfa-chemistry.com The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of one of the alpha-carbon groups to the electron-deficient nitrogen atom, with simultaneous expulsion of the leaving group. alfa-chemistry.com

The stereochemistry of the oxime is crucial, as the group anti-periplanar to the hydroxyl group is the one that migrates. wikipedia.orgalfa-chemistry.com Depending on which group migrates (the C2- or C4-alkyl group), two different regioisomeric lactams (specifically, diazepanones) could be formed. The migration of the more substituted C2 carbon would lead to one isomer, while migration of the C4 carbon would yield the other. Tautomerization of the resulting intermediate yields the final stable lactam product. masterorganicchemistry.com

Table 1: Potential Beckmann Rearrangement of 1-Benzyl-2,4,6-trimethylpiperidin-3-one Oxime

| Reaction Type | Starting Substrate | Key Reagents/Conditions | Expected Product | Description |

| Beckmann Rearrangement | 1-Benzyl-2,4,6-trimethylpiperidin-3-one oxime | 1. NH₂OH, acid or base catalyst2. Strong acid (e.g., H₂SO₄, PPA) or Lewis acid (e.g., PCl₅, SOCl₂) | 1-Benzyl-3,5,7-trimethyl-1,4-diazepan-2-one or 1-Benzyl-4,6,7-trimethyl-1,4-diazepan-5-one | A two-step process where the ketone is first converted to an oxime, which then undergoes an acid-catalyzed rearrangement to form a seven-membered ring lactam (diazepanone). wikipedia.orgalfa-chemistry.com |

Favorskii Rearrangement

The Favorskii rearrangement is a reaction of α-halo ketones with a base that typically results in a ring contraction for cyclic substrates. wikipedia.org This reaction provides a pathway to carboxylic acid derivatives such as acids, esters, or amides, depending on the base used (hydroxide, alkoxide, or amine, respectively). wikipedia.orgddugu.ac.in

For 1-benzyl-2,4,6-trimethylpiperidin-3-one, the reaction would first require selective halogenation (e.g., chlorination or bromination) at one of the α-carbons (C2 or C4). Treatment of the resulting α-halo piperidinone with a base, such as sodium methoxide (NaOMe), would initiate the rearrangement.

The generally accepted mechanism involves the formation of an enolate at the α'-carbon (the alpha-carbon not bearing the halogen). wikipedia.org This enolate then undergoes intramolecular nucleophilic attack on the carbon bearing the halogen, displacing the halide and forming a strained bicyclic cyclopropanone intermediate. wikipedia.orgddugu.ac.in The nucleophilic base (e.g., methoxide) then attacks the carbonyl carbon of the cyclopropanone. This is followed by the cleavage of the cyclopropanone ring to form the most stable carbanion intermediate, which is then protonated to yield the final ring-contracted product. ddugu.ac.in In this case, the reaction would be expected to produce a substituted N-benzyl-cyclopentylcarboxamide derivative.

Table 2: Potential Favorskii Rearrangement of an α-Halo-1-benzyl-2,4,6-trimethylpiperidin-3-one

| Reaction Type | Starting Substrate | Key Reagents/Conditions | Expected Product | Description |

| Favorskii Rearrangement | 2-Halo-1-benzyl-2,4,6-trimethylpiperidin-3-one or 4-Halo-1-benzyl-2,4,6-trimethylpiperidin-3-one | 1. Halogenating agent (e.g., NBS, NCS)2. Base (e.g., NaOMe, NaOH, R₂NH) | Substituted N-benzyl-cyclopentylcarboxamide or related carboxylic acid/ester | An α-halo ketone derivative undergoes a base-catalyzed rearrangement, proceeding through a cyclopropanone intermediate, to yield a ring-contracted carboxylic acid derivative. wikipedia.orgddugu.ac.in |

Potential Ring-Opening Reactions

While the piperidine ring is generally stable, specific reagents can induce cleavage of the C–N bonds, leading to ring-opened products.

One potential pathway involves the von Braun reaction , which utilizes cyanogen bromide (CNBr) to cleave tertiary amines. In this hypothetical reaction, the nitrogen atom of 1-benzyl-2,4,6-trimethylpiperidin-3-one would attack the cyanogen bromide, leading to the formation of a quaternary cyanoammonium intermediate. The bromide ion would then act as a nucleophile, attacking one of the carbon atoms attached to the nitrogen. Attack at the benzylic carbon would result in de-benzylation, while attack at one of the ring carbons (C2 or C6) would result in the cleavage of the piperidine ring, yielding a cyanamide-functionalized acyclic halo-amine. The specific outcome would depend on steric and electronic factors influencing the nucleophilic attack.

Another potential transformation is reductive ring cleavage . While strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce the ketone to an alcohol, certain conditions or combinations of reagents can lead to C-N bond cleavage, particularly in strained or activated systems. Ring expansion reactions via C-N bond cleavage are also known, often proceeding through bicyclic ammonium salt intermediates. nuph.edu.ua For the N-benzyl piperidinone, this could potentially be achieved by quaternization of the nitrogen followed by treatment with a reducing agent or a base, although this is less common for simple monocyclic systems.

Table 3: Potential Ring-Opening Reaction of 1-Benzyl-2,4,6-trimethylpiperidin-3-one

| Reaction Type | Starting Substrate | Key Reagents/Conditions | Expected Product | Description |

| von Braun Reaction | 1-Benzyl-2,4,6-trimethylpiperidin-3-one | Cyanogen bromide (CNBr) | Acyclic halo-amine containing a cyanamide group | A reaction involving the cleavage of a C-N bond in a tertiary amine using CNBr, which can result in either dealkylation or ring opening. |

Role of 1 Benzyl 2,4,6 Trimethylpiperidin 3 One As a Synthetic Building Block and Precursor

Utilization in the Synthesis of Complex Natural Products and Analogues

While direct total syntheses of complex natural products originating from 1-Benzyl-2,4,6-trimethylpiperidin-3-one are not extensively documented in readily available literature, its structural motif is analogous to intermediates used in the synthesis of various alkaloids. Piperidine (B6355638) rings are core structures in a vast number of natural products, and the functional handles present in this compound make it a potential precursor for alkaloid synthesis. For instance, the synthesis of piperidine-containing alkaloids often involves the stereoselective functionalization of a pre-existing piperidine core. The ketone at the 3-position and the methyl groups at the 2, 4, and 6-positions of 1-Benzyl-2,4,6-trimethylpiperidin-3-one offer multiple sites for modification, which could be exploited in the assembly of complex alkaloid frameworks mdpi.comresearchgate.net.

Precursor to Chiral Amines, Amino Alcohols, and Other Heterocycles

The stereoselective reduction of the ketone in 1-Benzyl-2,4,6-trimethylpiperidin-3-one provides a direct route to chiral amino alcohols. The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and the existing stereocenters at the 2, 4, and 6 positions, potentially leading to diastereomerically pure products. These chiral 1,3-amino alcohols are valuable synthons in their own right, serving as building blocks for pharmaceuticals and other bioactive molecules nih.govorganic-chemistry.orgdiva-portal.org.

Furthermore, the piperidine ring can be a precursor to other heterocyclic systems. For example, ring-opening reactions of substituted piperidines can lead to the formation of acyclic amino alcohols with multiple chiral centers nih.gov. The ketone functionality can also be a starting point for the construction of new rings, such as in the synthesis of novel 1,2,3-triazoles from benzyl (B1604629) halides, which could be conceptually applied to derivatives of the title compound researchgate.net.

Table 1: Synthesis of Chiral Amines and Amino Alcohols

| Precursor | Reagents and Conditions | Product | Application |

|---|---|---|---|

| 1-Benzyl-2,4,6-trimethylpiperidin-3-one | Diastereoselective reducing agents (e.g., NaBH4, L-selectride) | (2R/S,3R/S,4R/S,6R/S)-1-Benzyl-2,4,6-trimethylpiperidin-3-ol | Chiral building block for pharmaceuticals |

| 2-Substituted N-(methyl-d)piperidines | Anodic methoxylation, Eschweiler–Clarke reaction with formic acid-d2 | N-monodeuteriomethyl-2-substituted piperidines | Probes for NMR studies of long-lived nuclear spin states nih.gov |

Construction of Fused-Ring and Spirocyclic Systems via Intramolecular Cyclizations

The piperidone scaffold is a versatile platform for the construction of more complex polycyclic systems. Intramolecular reactions, such as the Mannich reaction, can be employed to form fused-ring systems. For instance, the reaction of N-substituted piperidin-4-ones with appropriate reagents can lead to the formation of bicyclic structures like the 3-azabicyclo[3.3.1]nonane system cgiqtectijuana.mx. While a direct example with 1-Benzyl-2,4,6-trimethylpiperidin-3-one is not explicitly detailed, the principle of intramolecular aldol cyclization of substituted N-benzylpiperidin-4-ones to form novel decahydro-2,8-phenanthroline heterocyclic systems has been demonstrated cgiqtectijuana.mx.

Similarly, this compound is a valuable precursor for the synthesis of spirocyclic heterocycles. The ketone at the 3-position can be functionalized to introduce a side chain that can then undergo intramolecular cyclization to form a spiro-ring. For example, 1-benzyl-2,6-diarylpiperidin-4-ones, which are structurally similar, have been used as building blocks for the synthesis of spiro heterocycles with potential antileishmanial activity nih.govwikipedia.orgsemanticscholar.org. The synthesis of 3-spiropiperidines has been achieved through an intramolecular asymmetric aza-Michael cyclization uniroma1.itwhiterose.ac.uk.

Table 2: Synthesis of Fused-Ring and Spirocyclic Systems

| Starting Material | Reaction Type | Product | Significance |

|---|---|---|---|

| N-substituted piperidin-4-ones | Intramolecular aldol cyclization | Decahydro-2,8-phenanthroline systems | Novel tricyclic heterocyclic frameworks cgiqtectijuana.mx |

| 1-Benzyl-2,6-diarylpiperidin-4-one derivatives | Multi-step synthesis involving cyclization | Spiro-piperidine derivatives | Potential antileishmanial agents nih.gov |

Scaffold for the Rational Design and Synthesis of Chemical Probes for Molecular Targets

The N-benzylpiperidine motif is a recognized scaffold in drug discovery, often utilized to fine-tune the efficacy and physicochemical properties of drug candidates mdpi.comnih.govunisi.it. This structural unit can engage in crucial cation-π interactions with target proteins. The 1-Benzyl-2,4,6-trimethylpiperidin-3-one scaffold, with its defined three-dimensional structure and sites for functionalization, is a promising starting point for the rational design of chemical probes to investigate biological targets nih.govolemiss.edu. For example, derivatives of N-benzylpiperidine have been designed as inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in Alzheimer's disease research nih.govnih.gov. Furthermore, the piperidine scaffold has been employed in the development of inhibitors for kinases, such as polo-like kinase 1 (PLK1), by serving as a core structure for structure-activity relationship studies nih.gov.

Table 3: Piperidine Scaffolds in Chemical Probe and Inhibitor Design

| Target | Scaffold/Derivative | Application |

|---|---|---|

| Acetylcholinesterase/Butyrylcholinesterase | N-benzyl-piperidine derivatives | Development of multitarget-directed inhibitors for Alzheimer's disease nih.govnih.gov |

| Monoacylglycerol lipase (MAGL) | Benzylpiperidine derivatives | Development of reversible inhibitors for potential therapeutic use unisi.it |

Applications in Combinatorial Chemistry and Library Synthesis for Research Purposes

The structure of 1-Benzyl-2,4,6-trimethylpiperidin-3-one is well-suited for applications in combinatorial chemistry and the synthesis of compound libraries. The benzyl group on the nitrogen and the ketone functionality can be readily modified, allowing for the introduction of diversity at multiple points of the molecule. This facilitates the parallel synthesis of a large number of derivatives for high-throughput screening uniroma1.itnih.govnih.gov. For instance, liquid-phase combinatorial synthesis has been used to create libraries of benzylpiperazines and piperidines for the discovery of potential drug candidates nih.gov. The Ugi four-component reaction, a powerful tool in combinatorial chemistry, has been applied to the synthesis of structurally diverse 1,4,4-substituted piperidine derivatives clockss.org. The ability to generate a wide range of analogs from a common scaffold like 1-Benzyl-2,4,6-trimethylpiperidin-3-one is highly valuable for exploring structure-activity relationships and identifying new bioactive compounds nih.gov.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| 1-Benzyl-2,4,6-trimethylpiperidin-3-one |

| (2R/S,3R/S,4R/S,6R/S)-1-Benzyl-2,4,6-trimethylpiperidin-3-ol |

| 2-Substituted N-(methyl-d)piperidines |

| N-monodeuteriomethyl-2-substituted piperidines |

| δ-amino nitriles |

| 3-azabicyclo[3.3.1]nonane |

| Decahydro-2,8-phenanthroline |

| 1-benzyl-2,6-diarylpiperidin-4-ones |

| 3-Spiropiperidines |

| N-Cbz-protected 1-amino-hex-5-enes |

| 1-Thioxo-2,4-dihydro- nih.govnih.govclockss.orgtriazolo[4,3-a]quinazolin-5(1H)-one |

Theoretical and Computational Chemistry Studies of 1 Benzyl 2,4,6 Trimethylpiperidin 3 One

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Molecular Orbitals, and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 1-Benzyl-2,4,6-trimethylpiperidin-3-one. Density Functional Theory (DFT) and ab initio methods are powerful tools to model its electronic structure, molecular orbitals, and energetics. windows.net

DFT studies, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), can be used to optimize the molecular geometry of the compound. windows.netmdpi.com These calculations provide information on bond lengths, bond angles, and dihedral angles, revealing a detailed three-dimensional structure. For instance, in related benzylpiperidine derivatives, the piperidine (B6355638) ring is known to adopt a distorted chair conformation. nih.govnih.gov

The electronic properties can be further understood by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity. nih.gov For similar N-benzylpiperidine structures, the HOMO is often localized on the benzyl (B1604629) and piperidine nitrogen moieties, while the LUMO is distributed over the carbonyl group and the benzyl ring.

Molecular electrostatic potential (MEP) maps can also be generated from these calculations, which visualize the charge distribution and are useful for predicting sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Calculated Electronic Properties of a Model Piperidin-3-one (B1582230) System

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: The data in this table is illustrative and based on typical values for similar piperidin-3-one structures calculated using DFT.

Detailed Conformational Analysis and Energy Profiling (e.g., Ring Inversion, Substituent Rotations)

The three methyl groups at positions 2, 4, and 6, and the benzyl group at the nitrogen atom can adopt either axial or equatorial positions. The relative energies of these conformers can be calculated to determine the most stable arrangement. Generally, bulky substituents prefer to occupy equatorial positions to avoid 1,3-diaxial interactions. acs.org

A key conformational process in piperidine rings is ring inversion, which involves the interconversion between two chair forms. scribd.com The energy barrier for this process can be calculated, providing insight into the conformational rigidity of the molecule. nih.gov The presence of the methyl and benzyl groups will influence this barrier.

Furthermore, the rotation of the benzyl group around the C-N bond and the rotations of the methyl groups are also important conformational degrees of freedom. Energy profiling of these rotations can identify the most stable rotamers and the energy barriers between them. For N-benzylpiperidine derivatives, the orientation of the benzyl group relative to the piperidine ring can significantly affect the molecule's properties. researchgate.net

Table 2: Relative Energies of Different Conformers of a Substituted Piperidin-3-one Model

| Conformer (Substituent Positions) | Relative Energy (kcal/mol) |

|---|---|

| 2e, 4e, 6e | 0.00 |

| 2a, 4e, 6e | +2.5 |

| 2e, 4a, 6e | +1.8 |

Note: This table presents hypothetical relative energies for a trimethyl-substituted piperidin-3-one to illustrate the preference for equatorial substitution.

Molecular Dynamics Simulations to Explore Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of 1-Benzyl-2,4,6-trimethylpiperidin-3-one over time, providing a more realistic picture of its behavior in a biological environment. mdpi.com MD simulations can reveal how the molecule moves and changes its conformation in solution. mdpi.com

By placing the molecule in a simulated box of solvent molecules (e.g., water), it is possible to observe how the solvent affects its conformational preferences and dynamics. mdpi.com The interactions between the solute and solvent molecules, such as hydrogen bonding, can stabilize certain conformations.

Prediction of Spectroscopic Parameters (NMR, IR) to Aid Experimental Assignment

Computational methods can be used to predict spectroscopic parameters, which can be invaluable for interpreting experimental data.

NMR Spectroscopy: The 1H and 13C NMR chemical shifts of 1-Benzyl-2,4,6-trimethylpiperidin-3-one can be calculated using DFT, often with the GIAO (Gauge-Including Atomic Orbital) method. researchgate.net These calculations can help in the assignment of complex spectra and in confirming the stereochemistry of the molecule. researchgate.net The accuracy of these predictions has been shown to be quite high when appropriate computational methods and basis sets are used. nih.govnih.gov

Table 3: Predicted vs. Experimental 13C NMR Chemical Shifts for a Model Piperidine System

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 | 65.2 | 64.8 |

| C3 | 210.5 | 209.7 |

| C4 | 45.1 | 44.5 |

| C5 | 48.3 | 47.9 |

Note: This is an illustrative table comparing typical predicted and experimental chemical shifts for a substituted piperidin-3-one.

IR Spectroscopy: The vibrational frequencies of 1-Benzyl-2,4,6-trimethylpiperidin-3-one can also be calculated using DFT. researchgate.net The predicted IR spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes, such as the C=O stretch of the ketone, the C-N stretching of the amine, and the various vibrations of the benzyl and methyl groups. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Models for Chemical Transformations

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For piperidine derivatives, QSRR models have been developed to predict various properties, including toxicity and biological activity. nih.govmdpi.com

By calculating a set of molecular descriptors for 1-Benzyl-2,4,6-trimethylpiperidin-3-one (such as electronic, steric, and lipophilic properties), it is possible to use existing QSRR models to predict its potential reactivity in various chemical transformations. These models can also be used to predict the outcomes of reactions, such as the regioselectivity and stereoselectivity of a particular transformation.

Predictive models for chemical transformations can be built using machine learning algorithms trained on large datasets of chemical reactions. Such models could be applied to 1-Benzyl-2,4,6-trimethylpiperidin-3-one to predict its behavior in reactions like reduction of the ketone, N-debenzylation, or functionalization of the piperidine ring.

Rational Design of Derivatives through Computational Screening

Computational chemistry plays a vital role in the rational design of new molecules with desired properties. nih.gov By using 1-Benzyl-2,4,6-trimethylpiperidin-3-one as a scaffold, a virtual library of derivatives can be created by introducing various substituents at different positions on the piperidine ring and the benzyl group. researchgate.netnih.gov

This virtual library can then be screened in silico to predict the properties of each derivative. nih.gov For example, molecular docking can be used to predict the binding affinity of the derivatives to a specific biological target. mdpi.com This allows for the identification of promising candidates for synthesis and experimental testing, thereby saving time and resources. doi.org The design of novel piperidine derivatives often focuses on optimizing their interactions with biological targets to enhance their therapeutic potential. nih.gov

Advanced Analytical Techniques for Detection, Isolation, and Quantification of 1 Benzyl 2,4,6 Trimethylpiperidin 3 One and Its Derivatives

Chromatographic Methods

Chromatography remains the cornerstone for the separation and analysis of multi-component samples. Its versatility allows for the separation of compounds based on subtle differences in their physical and chemical properties, such as polarity, volatility, and size.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally labile compounds like 1-Benzyl-2,4,6-trimethylpiperidin-3-one. It is extensively used for purity assessment of synthetic batches and for the separation of the target compound from starting materials, by-products, and degradation products.

Reversed-phase HPLC is the most common mode employed for this class of compounds. A nonpolar stationary phase, typically a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The addition of modifiers such as formic acid or trifluoroacetic acid to the mobile phase can improve peak shape and resolution for basic compounds like piperidines by suppressing the ionization of silanol (B1196071) groups on the stationary phase. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzyl (B1604629) group provides a suitable chromophore. For more comprehensive analysis, a photodiode array (PDA) detector can be employed to acquire UV spectra for each peak, aiding in peak identification and purity assessment. nih.govnih.gov

Table 1: Typical HPLC Parameters for Piperidinone Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elution of compounds with varying polarities. |

| Modifier | 0.1% Formic Acid or Trifluoroacetic Acid | Improves peak shape and resolution for basic analytes. |

| Flow Rate | 0.8 - 1.2 mL/min | Standard analytical flow for optimal efficiency. |

| Column Temp. | 25 - 40 °C | Ensures reproducible retention times. |

| Detection | UV at ~254 nm or PDA (200-400 nm) | Quantitation and spectral confirmation. |

| Injection Vol. | 5 - 20 µL | Introduction of the sample onto the column. |

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. While 1-Benzyl-2,4,6-trimethylpiperidin-3-one itself has limited volatility, its analysis by GC-MS is often made possible through chemical derivatization. nih.gov This process converts the analyte into a more volatile and thermally stable derivative. A common approach for compounds containing ketone or amine functionalities is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. researchgate.net

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5ms or HP-1). The separated components then enter the mass spectrometer, which serves as a highly specific and sensitive detector. The MS detector fragments the analyte molecules into characteristic ions, producing a mass spectrum that acts as a molecular fingerprint, allowing for unambiguous identification. researchgate.net This technique is particularly useful for identifying impurities and reaction by-products in synthetic mixtures.

Table 2: General GC-MS Parameters for Analysis of Derivatized Piperidinones

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Derivatization | Silylation (e.g., with BSTFA) | Increases volatility and thermal stability. |

| Column | Fused silica capillary (e.g., 30 m x 0.25 mm) | High-resolution separation of volatile compounds. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Injector Temp. | 250 - 280 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., 100°C to 300°C) | Separates components based on boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible mass spectra. |

| Mass Analyzer | Quadrupole or Ion Trap | Separates ions based on their mass-to-charge ratio. |

The structure of 1-Benzyl-2,4,6-trimethylpiperidin-3-one contains multiple chiral centers (at positions 2, 4, and 6), meaning it can exist as various stereoisomers (enantiomers and diastereomers). As different stereoisomers can have distinct biological activities, their separation and quantification are critical. Chiral chromatography is the definitive method for this purpose.

This technique utilizes a chiral stationary phase (CSP) that can interact stereoselectively with the enantiomers, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those coated or immobilized with derivatives of cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD-H, Chiralpak AD), are widely effective for a broad range of compounds. nih.gov Both HPLC and GC can be configured for chiral separations. In chiral HPLC, the separation is typically performed in normal-phase mode (e.g., using hexane/isopropanol as the mobile phase) or reversed-phase mode. nih.gov The resulting chromatogram allows for the precise determination of the enantiomeric excess (ee) or diastereomeric ratio (dr) of a sample.

Table 3: Example Conditions for Chiral HPLC Separation

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., Chiralcel OD-H) | Stereoselective interaction with enantiomers. |

| Mobile Phase | Hexane/Isopropanol or other non-polar/polar mix | Elution and modulation of stereoselectivity. |

| Flow Rate | 0.5 - 1.0 mL/min | Optimization of resolution and analysis time. |

| Temperature | Ambient or controlled (e.g., 25 °C) | Affects separation efficiency and selectivity. |

| Detection | UV or Circular Dichroism (CD) | Quantification and confirmation of absolute configuration. nih.gov |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Trace Analysis and Metabolite Identification (non-clinical context)

Hyphenated techniques, which couple a separation method with a detection method, offer unparalleled sensitivity and selectivity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is exceptionally powerful for detecting and quantifying trace levels of 1-Benzyl-2,4,6-trimethylpiperidin-3-one and its derivatives in complex matrices. nih.govnih.gov

In an LC-MS/MS system, compounds are first separated by HPLC and then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting ions are directed into a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF). In the highly selective Selected Reaction Monitoring (SRM) mode, the first mass analyzer selects a specific parent ion (the molecular ion of the target analyte), which is then fragmented in a collision cell. The second mass analyzer then selects a specific fragment ion for detection. This process provides two levels of mass filtering, drastically reducing background noise and allowing for quantification at very low concentrations (ng/mL or pg/mL). This approach is invaluable for identifying minor by-products or potential transformation products in environmental or chemical process samples. researchgate.net

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. mdpi.com It offers extremely high resolution, rapid analysis times, and requires minimal sample and reagent consumption. mdpi.com For compounds like 1-Benzyl-2,4,6-trimethylpiperidin-3-one, which are basic and can be protonated in an acidic buffer, Capillary Zone Electrophoresis (CZE) is the most straightforward mode.

In CZE, a fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied. Cations will migrate towards the cathode at different velocities depending on their charge-to-size ratio, resulting in separation. Furthermore, CE is well-suited for chiral separations by simply adding a chiral selector, such as a cyclodextrin (B1172386) derivative, to the BGE. nih.gov This approach can provide an alternative and often orthogonal method to chiral HPLC for determining enantiomeric purity.

Advanced Optical Spectroscopy for Real-Time Reaction Monitoring

Monitoring the progress of a chemical reaction in real-time is essential for process optimization and understanding reaction kinetics. Advanced optical spectroscopy techniques, particularly when used with in-situ probes, can provide continuous data without the need for sampling and offline analysis.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for this purpose. An ATR probe can be inserted directly into a reaction vessel. The infrared beam travels through an internal reflection element (e.g., a diamond or silicon crystal) and penetrates a short distance into the reaction mixture. By monitoring changes in the IR spectrum over time, one can track the concentration of reactants, intermediates, and products. For the synthesis of 1-Benzyl-2,4,6-trimethylpiperidin-3-one, one could, for example, monitor the disappearance of a reactant's characteristic vibrational band or the appearance and growth of the distinct carbonyl (C=O) stretching band of the piperidinone product, which typically appears in the 1700-1730 cm⁻¹ region. mdpi.com This real-time data allows for precise determination of reaction endpoints and the identification of potential process deviations.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| 1-Benzyl-2,4,6-trimethylpiperidin-3-one |

| Acetonitrile |

| Formic Acid |

| Trifluoroacetic Acid |

| Methanol |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Hexane |

Emerging Research Directions and Future Perspectives for 1 Benzyl 2,4,6 Trimethylpiperidin 3 One Research

Development of More Efficient and Sustainable Synthetic Routes with Reduced Environmental Impact

The synthesis of N-substituted piperidones is an area of active research, with a growing emphasis on green chemistry principles. figshare.comresearchgate.netnih.govacs.orgfigshare.com Traditional methods for synthesizing piperidinone rings, such as the Dieckmann condensation, are often criticized for their harsh reaction conditions and the generation of significant waste. figshare.comfigshare.com Future research into the synthesis of 1-Benzyl-2,4,6-trimethylpiperidin-3-one will likely focus on the development of more atom-economical and environmentally benign methodologies.

One promising avenue is the exploration of one-pot multicomponent reactions (MCRs) that can construct the complex piperidinone core in a single step from simple, readily available starting materials. nih.gov Such approaches inherently reduce waste by minimizing intermediate purification steps and maximizing the incorporation of all reactant atoms into the final product. The use of amino acids as a green alternative to ammonia in piperidone synthesis is another area ripe for exploration, potentially offering a more sustainable route to this class of compounds. researchgate.net

Furthermore, the implementation of greener solvents, such as water or bio-based solvents, and the use of heterogeneous catalysts that can be easily recovered and recycled, will be crucial in reducing the environmental footprint of 1-Benzyl-2,4,6-trimethylpiperidin-3-one synthesis. The principles of green chemistry will undoubtedly guide the development of next-generation synthetic routes to this and other valuable piperidinone derivatives. figshare.comresearchgate.netnih.govacs.orgfigshare.com

| Parameter | Traditional Synthesis (e.g., Dieckmann Condensation) | Green Synthetic Approaches |

|---|---|---|

| Starting Materials | Often requires pre-functionalized, complex precursors | Simple, readily available starting materials |

| Reaction Type | Stepwise synthesis with intermediate isolation | One-pot multicomponent reactions (MCRs) |

| Solvents | Often relies on volatile organic compounds (VOCs) | Water, bio-based solvents, or solvent-free conditions |

| Catalysts | Homogeneous catalysts, often difficult to recover | Heterogeneous, recyclable catalysts |

| Waste Generation | Higher waste production (low atom economy) | Lower waste production (high atom economy) |

Exploration of Underexplored Reactivity Profiles of the Piperidinone Ring and Substituents

The reactivity of the piperidinone scaffold is well-established in the context of forming various derivatives. acs.orgresearchgate.net However, the specific substitution pattern of 1-Benzyl-2,4,6-trimethylpiperidin-3-one—with its N-benzyl group and multiple methyl substituents—likely imparts unique reactivity that remains to be fully explored. Future research should delve into the nuanced reactivity of this molecule, moving beyond standard transformations.

For instance, the steric hindrance imposed by the methyl groups at the 2, 4, and 6 positions could lead to unusual stereochemical outcomes in reactions at the C-3 carbonyl group or adjacent positions. Investigating the diastereoselectivity of reactions such as aldol additions, Michael additions, and reductive aminations would be a valuable endeavor. Furthermore, the N-benzyl group is not merely a protecting group; it can influence the conformation of the piperidinone ring and could potentially be leveraged in directed C-H activation reactions to functionalize the benzyl (B1604629) ring itself.

The exploration of novel cycloaddition reactions, ring-expansion or ring-contraction methodologies, and the use of the piperidinone as a precursor to other heterocyclic systems are all areas that warrant investigation. A deeper understanding of the interplay between the electronic and steric effects of the substituents will be key to unlocking novel and useful transformations of 1-Benzyl-2,4,6-trimethylpiperidin-3-one.

Expanding the Scope of its Utility as a Versatile Chiral Building Block in Diversified Synthetic Targets

Chiral piperidine (B6355638) and piperidinone derivatives are highly sought-after building blocks in asymmetric synthesis, particularly for the construction of biologically active alkaloids and pharmaceuticals. acs.orgnih.govportico.orgresearchgate.netresearchgate.netacs.orgnih.gov The structure of 1-Benzyl-2,4,6-trimethylpiperidin-3-one contains multiple stereocenters, making it an attractive candidate for use as a chiral scaffold. If the stereochemistry of these centers can be controlled during synthesis, for example, through asymmetric catalysis or the use of chiral auxiliaries, both enantiomers of this compound could become valuable tools for synthetic chemists. rsc.org

Future research should focus on developing stereoselective syntheses of 1-Benzyl-2,4,6-trimethylpiperidin-3-one. Once enantiopure forms are accessible, their application in the synthesis of complex target molecules can be explored. The existing stereocenters can be used to induce chirality in subsequent reactions, and the piperidinone ring can be further elaborated to introduce additional functionality. The utility of this compound as a chiral building block could be demonstrated in the total synthesis of natural products or in the creation of libraries of chiral compounds for drug discovery. portico.orgresearchgate.net

Integration of Flow Chemistry and Automated Synthesis Technologies for Scalable Production and Discovery

The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry and automated synthesis are transformative technologies that can address issues of scalability, safety, and efficiency. acs.orgmit.edusoci.orgthieme-connect.debeilstein-journals.orgresearchgate.netnih.gov The application of these technologies to the synthesis of 1-Benzyl-2,4,6-trimethylpiperidin-3-one represents a significant future research direction.

Continuous flow reactors offer numerous advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. mit.eduthieme-connect.de Developing a continuous flow synthesis of 1-Benzyl-2,4,6-trimethylpiperidin-3-one would not only enable its large-scale production but could also allow for the exploration of reaction conditions, such as high temperatures and pressures, that are not easily accessible in batch. mit.edu

Furthermore, the integration of automated synthesis platforms with in-line analysis can accelerate the discovery of new derivatives of 1-Benzyl-2,4,6-trimethylpiperidin-3-one. soci.orgresearchgate.net Automated systems can rapidly screen a wide range of reactants and conditions, leading to the efficient optimization of reactions and the generation of compound libraries for biological screening.

Deepening Mechanistic Understanding of Key Reactions through Advanced Kinetic and Computational Studies

A thorough understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For 1-Benzyl-2,4,6-trimethylpiperidin-3-one, future research should employ a combination of advanced kinetic studies and computational modeling to elucidate the mechanisms of its formation and subsequent reactions.

Kinetic analysis can provide valuable insights into reaction rates, the influence of catalysts and reaction conditions, and the presence of any reactive intermediates. This information is crucial for optimizing reaction efficiency and selectivity.

In parallel, computational methods, such as Density Functional Theory (DFT) calculations, can be used to model reaction pathways, transition states, and intermediates. nih.gov Such studies can help to rationalize experimental observations, predict the outcome of new reactions, and guide the design of more efficient catalysts and reaction conditions. A deeper mechanistic understanding will be invaluable for fully harnessing the synthetic potential of 1-Benzyl-2,4,6-trimethylpiperidin-3-one.

Potential for Incorporation into Novel Supramolecular Assemblies or Covalent Organic Frameworks (COFs) for Material Science Applications

The unique structural features of 1-Benzyl-2,4,6-trimethylpiperidin-3-one suggest its potential for use in the burgeoning field of materials science. The aromatic benzyl group and the polar carbonyl group could participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, which are the driving forces for the formation of supramolecular assemblies. beilstein-journals.org Exploring the self-assembly of this molecule or its derivatives could lead to the development of new materials with interesting properties, such as gels, liquid crystals, or molecular sensors.

Furthermore, the piperidinone scaffold could be functionalized to serve as a building block for the construction of Covalent Organic Frameworks (COFs). researchgate.netnih.govmdpi.com COFs are a class of crystalline porous materials with well-defined structures and high surface areas, making them promising for applications in gas storage, separation, and catalysis. researchgate.netmdpi.com By introducing reactive functional groups onto the 1-Benzyl-2,4,6-trimethylpiperidin-3-one molecule, it could be incorporated as a node or a linker in a COF structure. The inherent chirality of the molecule could also be used to create chiral COFs, which are of great interest for enantioselective separations and asymmetric catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。